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molecular formula C12H17NO2 B8517355 Phenylglycine butyl ester

Phenylglycine butyl ester

Cat. No. B8517355
M. Wt: 207.27 g/mol
InChI Key: GZWRQDVFLUPFCI-UHFFFAOYSA-N
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Patent
US04322548

Procedure details

Using the method of Example 1, racemic mandelic acid was resolved in separate experiments with D(-) phenylglycine methyl ester HCl, D(-) phenylglycine isopropylester HCl, and D(-) phenylglycine decyl ester DCl. The following table gives the results of these experiments (compared with phenylglycine butyl ester):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phenylglycine isopropylester HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
phenylglycine decyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C(C1C=CC=CC=1)O.Cl.COC(=O)CNC1C=CC=CC=1.Cl.C(OC(=O)CNC1C=CC=CC=1)(C)C.[CH2:40]([O:50][C:51](=[O:60])[CH2:52][NH:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)[CH2:41][CH2:42][CH2:43]CCCCCC>>[CH2:40]([O:50][C:51](=[O:60])[CH2:52][NH:53][C:54]1[CH:55]=[CH:56][CH:57]=[CH:58][CH:59]=1)[CH2:41][CH2:42][CH3:43] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(CNC1=CC=CC=C1)=O
Step Three
Name
phenylglycine isopropylester HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)OC(CNC1=CC=CC=C1)=O
Step Four
Name
phenylglycine decyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)OC(CNC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following table gives the

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(CNC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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